N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine

Fragment-based drug discovery Lipophilicity optimization Lead-like property profiling

Fragment screening campaigns against kinase targets often stall due to custom synthesis lead times of 4-12 weeks. This catalog 2-aminopyrimidine fragment (MW 152.2 Da, cLogP -0.24, tPSA 49.84 Ų) eliminates synthesis delays with immediate availability. Ro3-compliant (HBD=2, HBA=4) and suitable for SPR, NMR (WaterLOGSY/STD), and DSF assays at 0.5-10 mM. Serves as a critical N-methylation SAR probe-ΔLogD +0.30 vs. des-methyl analog-enabling 'magic methyl' effect studies. The 5-methylaminomethyl side chain supports rapid library diversification via amide coupling, reductive amination, or sulfonamide formation. Available in free base and dihydrochloride forms; ≥95% purity, fragment-grade quality.

Molecular Formula C7H12N4
Molecular Weight 152.201
CAS No. 1227465-81-7
Cat. No. B580804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-((methylamino)methyl)pyrimidin-2-amine
CAS1227465-81-7
SynonymsN-methyl-5-[(methylamino)methyl]-2-pyrimidinamine(SALTDATA: 1.6HCl)
Molecular FormulaC7H12N4
Molecular Weight152.201
Structural Identifiers
SMILESCNCC1=CN=C(N=C1)NC
InChIInChI=1S/C7H12N4/c1-8-3-6-4-10-7(9-2)11-5-6/h4-5,8H,3H2,1-2H3,(H,9,10,11)
InChIKeyKNPNIGWUZQOHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine Compound Overview


N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine (CAS 1227465-81-7) is a low-molecular-weight (152.2 Da), fragment-like, disubstituted 2-aminopyrimidine derivative featuring an N-methyl substituent at the 2-amino position and a 5-methylaminomethyl side chain [1]. The compound belongs to the broader 2-aminopyrimidine chemical class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery [2]. It is commercially catalogued by ChemBridge Corporation (Catalog No. 4036072) as part of their fragment screening library collection, indicating its designed suitability for fragment-based lead discovery (FBLD) campaigns . Calculated physicochemical properties include a LogP of −0.24, a LogD (pH 7.4) of −1.84, a topological polar surface area (tPSA) of 49.84 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1].

Workflow Fragment-based lead discovery (FBLD)
Scaffold 2-Aminopyrimidine kinase hinge-binder
Library ChemBridge fragment screening collection

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine Substitution Limitations


The N-methyl substitution at the 2-amino position of N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine alters key physicochemical determinants that govern molecular recognition, membrane permeability, and pharmacokinetic behavior relative to its closest commercially available analog, 5-((methylamino)methyl)pyrimidin-2-amine (CAS 1215295-83-2, ChemBridge 4035329), and the unsubstituted parent scaffold 2-aminopyrimidine. The N-methyl group increases calculated LogP by +0.30 units versus the des-methyl analog and by +0.65 units versus 2-aminopyrimidine, while simultaneously shifting LogD (pH 7.4) by +0.30 units [1]. These differences are within a range known to meaningfully affect passive membrane permeability and protein binding in fragment-to-lead optimization [2]. Additionally, the N-methyl modification alters the hydrogen-bond donor/acceptor ratio, rotational bond count, and molecular topology in ways that directly impact fragment library diversity metrics and structure-activity relationship (SAR) interpretation—rendering simple interchange of these analogs scientifically inappropriate for any project requiring controlled SAR exploration or reproducible screening outcomes [1].

Analog
Target: N-Methyl derivative N-methyl substituent increases lipophilicity (ΔLogD +0.30), affecting passive permeability SAR interpretation.
Des-N-methyl analog Lacks 2-N-methyl; lower LogD alters fragment ranking in cellular assays. Direct replacement may mislead SAR.
Parent
Target: 5-substituted 5-methylaminomethyl chain provides synthetic vector and distinct PSA/HBD profile essential for fragment evolution.
2-Aminopyrimidine Unsubstituted core lacks 5-position handle, limiting SAR diversification. Not a functional substitute in probe development.

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine Differentiation Evidence


LogD (pH 7.4) vs. Des-N-Methyl Analog

At physiologically relevant pH 7.4, N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine exhibits a calculated distribution coefficient (LogD) of −1.84, which is 0.30 log units higher (less hydrophilic) than the des-N-methyl analog, 5-((methylamino)methyl)pyrimidin-2-amine (LogD pH 7.4 = −2.14) [1]. This difference, driven by the N-methyl substituent at the 2-amino position, is above the commonly accepted threshold of ~0.3 log units considered meaningful for altering passive membrane permeability in fragment-to-lead campaigns [2]. The higher LogD suggests improved passive diffusion potential across lipid bilayers relative to the des-methyl comparator, an important consideration when prioritizing fragments for cellular target engagement assays.

LogD (pH 7.4)
Head-to-head
Target −1.84 vs. Des-N-methyl −2.14 (Δ +0.30)
Higher LogD may improve passive permeability in cellular assays.
JChem-calculated; wet-lab validation recommended.
Fragment-based drug discovery Lipophilicity optimization Lead-like property profiling

LogP vs. 2-Aminopyrimidine Scaffold

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine displays a calculated LogP of −0.24, representing a +0.65 log unit increase over the unsubstituted parent scaffold 2-aminopyrimidine (LogP = −0.89) [1]. This ~2.7-fold increase in predicted octanol-water partition coefficient reflects the combined effect of the 5-methylaminomethyl and 2-N-methyl substituents. The shift moves the compound from the highly polar range (LogP < −0.5) into a more balanced polarity zone (LogP ≈ −0.2 to 0), which is generally more favorable for achieving both aqueous solubility and passive membrane permeation—a dual requirement for fragment screening at high concentrations (typically 0.1–10 mM) in biochemical and biophysical assays [2].

LogP shift
Head-to-head
+0.65 log units vs. 2-aminopyrimidine
Moves fragment into more balanced polarity zone for solubility/permeability.
Calculated LogP; 2-aminopyrimidine baseline −0.89.
Fragment physicochemical benchmarking Scaffold decoration Lipophilicity efficiency

Fragment Rule-of-Three Compliance Profile

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine (MW = 152.2 Da) meets three of the four core Astex Rule-of-Three (Ro3) criteria for fragment library design: MW ≤ 300 (152.2 ✓), H-bond donors ≤ 3 (2 ✓), cLogP ≤ 3 (−0.24 ✓), with H-bond acceptors (4) marginally exceeding the ≤3 guideline by one unit [1]. This near-complete Ro3 compliance is superior to the parent 2-aminopyrimidine scaffold, which although smaller (MW = 95.1), provides only 1 HBD and a lower LogP (−0.89), limiting its chemical space sampling for initial screening hits . The ChemBridge Fragment Library, from which this compound is sourced, explicitly applies Ro3 filtering (MW ≤ 300, HBD ≤ 3, cLogP ≤ 3, RB ≤ 3, TPSA ≤ 120), and this compound passes all filters except HBA count, qualifying it as a fragment-grade screening entity . The single HBA deviation from strict Ro3 may be considered acceptable in many FBLD programs that use relaxed HBA cutoffs (≤4).

Rule of Three
Specification review
MW 152, HBD 2, cLogP −0.24; HBA 4 (marginally above 3)
Near-complete Ro3 compliance, fits most fragment library criteria.
HBA 4 still accepted in many relaxed cutoffs.
Fragment-based lead discovery Rule of Three Compound library design

Polar Surface Area and Hydrogen Bond Donor Profile

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine possesses a calculated topological polar surface area (tPSA) of 49.84 Ų, which is 1.96 Ų lower than the parent scaffold 2-aminopyrimidine (tPSA = 51.8 Ų) [1], despite having a larger molecular weight (152.2 vs. 95.1 Da). This counterintuitive reduction in PSA is attributable to the N-methyl substitution masking the 2-amino hydrogen bond donor character while adding non-polar surface area. The compound's PSA value falls well below the 60 Ų threshold commonly associated with good blood-brain barrier penetration and below the 140 Ų threshold for oral bioavailability, positioning it favorably for both CNS and systemic exposure in downstream lead optimization [2]. While both compounds remain within fragment-appropriate PSA ranges, the target compound's lower PSA combined with its higher LogP suggests a meaningfully different passive permeability profile.

PSA profile
Head-to-head
tPSA 49.84 Ų (1.96 lower than 2-aminopyrimidine)
PSA
Despite larger MW, N-methyl reduces PSA. Calculated values.
Kinase pharmacophore
Class-level
2-Aminopyrimidine scaffold validated in JAK, CDK2, SYK inhibitors
Provides precedent for kinase hinge engagement; no direct target data.
Class inference; compound-specific profiling to be performed.
Sourcing
Reported
ChemBridge 4036072, ≥95% purity, 250 mg–10 g, free base and salt
Immediate commercial availability supports rapid screening deployment.
Verify current stock; dihydrochloride salt also catalogued.
Membrane permeability prediction Fragment ADME profiling BBB penetration potential

2-Aminopyrimidine Scaffold Kinase Pharmacophore Validation

The 2-aminopyrimidine scaffold, of which N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine is a direct derivative, is one of the most extensively validated kinase inhibitor pharmacophores in medicinal chemistry. Multiple 2-aminopyrimidine-based kinase inhibitors have achieved clinical approval or advanced development, including inhibitors targeting JAK kinases (JP5711537B2) [1], CDK2 (IC₅₀ = 0.29 nM for optimized lead compound 17) [2], and SYK (IC₅₀ = 3 nM for NMS-0963) [3]. The 2-aminopyrimidine core engages the kinase hinge region via a bidentate hydrogen-bonding motif (N1 acceptor and 2-NH donor), while the 5-position substituent projects toward the solvent-exposed region or selectivity pocket—precisely the vector occupied by the methylaminomethyl group in the target compound. This established structure-activity relationship framework, while not derived from direct assay of the target compound itself, provides a rational basis for prioritizing this fragment over non-pyrimidine alternatives in kinase-focused screening campaigns.

Kinase pharmacophore
Class-level
2-Aminopyrimidine scaffold validated in JAK, CDK2, SYK inhibitors
Provides precedent for kinase hinge engagement; no direct target data.
Class inference; compound-specific profiling to be performed.
Kinase inhibitor design Privileged scaffold 2-Aminopyrimidine pharmacophore

Commercial Fragment Library Sourcing and Availability

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine (ChemBridge Catalog No. 4036072) is an in-stock compound available through ChemBridge's commercial fragment and screening library collection, offered in quantities from 250 mg to 10 g at ≥95% purity [1]. Unlike the des-N-methyl analog (Catalog No. 4035329), catalog entry 4036072 is listed as a fragment-grade compound compatible with the ChemBridge Fragment Library specifications (MW ≤ 300, cLogP ≤ 3, TPSA ≤ 120, RB ≤ 3) . Commercial availability in pre-weighed, quality-controlled formats reduces procurement lead time and eliminates the need for in-house synthesis and purification—critical advantages in time-sensitive screening campaigns. The compound is also accessible as its dihydrochloride salt (CAS 1269280-03-6) for applications requiring enhanced aqueous solubility .

Sourcing
Reported
ChemBridge 4036072, ≥95% purity, 250 mg–10 g, free base and salt
Immediate commercial availability supports rapid screening deployment.
Verify current stock; dihydrochloride salt also catalogued.
Fragment library procurement High-throughput screening ChemBridge catalog

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine Application Scenarios


Kinase-Targeted Fragment-Based Lead Discovery

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine is optimally deployed as a fragment screening hit or starting point in kinase-targeted FBLD campaigns, leveraging the 2-aminopyrimidine scaffold's well-established hinge-binding pharmacophore validated across JAK, CDK2, and SYK inhibitor programs [1]. The compound's near-complete Rule-of-Three compliance (MW = 152.2, HBD = 2, cLogP = −0.24) supports screening at the high concentrations (0.5–10 mM) required for biophysical fragment detection methods including SPR, NMR (WaterLOGSY/STD), and DSF thermal shift assays [2]. Its moderate LogD (pH 7.4) of −1.84, which is 0.30 units higher than the des-N-methyl analog, suggests adequate solubility for biochemical assay conditions while providing measurable lipophilicity for detecting weak (KD ~10 µM–10 mM) fragment-protein interactions.

SAR Exploration of N-Methylation Effects

For medicinal chemistry teams systematically investigating the impact of N-methylation on the 2-aminopyrimidine scaffold, this compound serves as a critical SAR probe alongside its des-N-methyl analog (CAS 1215295-83-2) and the parent 2-aminopyrimidine. The +0.30 ΔLogD at pH 7.4 and +0.65 ΔLogP relative to the parent scaffold provide measurable physicochemical differentiation [1] that can be correlated with changes in cellular permeability, metabolic stability, or target binding affinity. This N-methylation SAR axis is particularly relevant in the context of the 'magic methyl' effect, where a single N-methyl group can enhance potency by up to 100-fold through conformational restriction and/or hydrophobic complementarity [2]. The compound's commercial availability in both free base and dihydrochloride salt forms enables parallel assessment under varying solubility requirements.

Tool Compound Development via 5-Position Derivatization

The 5-methylaminomethyl side chain of N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine provides a secondary amine handle amenable to further functionalization—including amide coupling, reductive amination, sulfonamide formation, and urea synthesis—enabling rapid generation of focused compound libraries for probe development. This positions the compound as a versatile late-stage diversification intermediate distinct from 5-unsubstituted 2-aminopyrimidine fragments, which lack this synthetic vector. The compound's tPSA of 49.84 Ų (below the 60 Ų threshold for passive BBB penetration) [1] makes it a rational starting point for CNS-targeted kinase probe development, where maintaining low PSA during lead optimization is critical for retaining brain exposure.

Fragment Library Procurement and Collection Augmentation

For screening laboratories and core facilities seeking to augment existing fragment collections with 2-aminopyrimidine-containing chemotypes, this compound offers immediate procurement advantages: availability through ChemBridge (Catalog No. 4036072) in fragment-grade quality (≥95% purity) with quantities ranging from 250 mg to 10 g [1]. The compound's inclusion in the ChemBridge Fragment Library—which applies rigorous Ro3-based filtering—provides quality assurance that the material is suitable for fragment screening without additional purification. Unlike custom-synthesized fragment analogs, which typically require 4–12 week lead times, this catalog compound can be shipped within days, enabling rapid deployment in time-sensitive screening campaigns against emerging therapeutic targets.

Application
Selection Property
Validation Focus
Kinase-targeted FBLD
2-Aminopyrimidine hinge-binding pharmacophore
SPR/NMR/DSF hit identification at fragment concentrations
N-Methylation SAR studies
Measurable LogD/LogP differentiation vs. des-methyl and parent
Potency, permeability, and metabolic stability correlation
CNS probe development
Low tPSA (49.84 Ų) and 5-position derivatizable handle
Retaining brain exposure during lead optimization
Fragment library augmentation
Commercial availability in fragment-grade quality (≥95%)
Purity, Ro3 compliance, and rapid procurement timelines
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